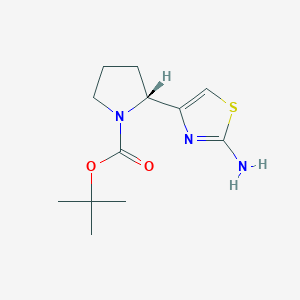![molecular formula C12H16Cl3NO B6167097 butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine CAS No. 99914-46-2](/img/new.no-structure.jpg)
butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is a chemical compound with the molecular formula C12H16Cl3NO and a molecular weight of 296.62 g/mol . It is known for its unique structure, which includes a butyl group attached to a 2-(2,4,6-trichlorophenoxy)ethylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethylamine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane: A structurally related compound with similar chemical properties.
Other chlorophenoxy derivatives: Compounds with similar phenoxy groups but different alkyl or amine substituents.
Uniqueness
Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is unique due to its specific combination of a butyl group and a 2-(2,4,6-trichlorophenoxy)ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
99914-46-2 |
|---|---|
Fórmula molecular |
C12H16Cl3NO |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H16Cl3NO/c1-2-3-4-16-5-6-17-12-10(14)7-9(13)8-11(12)15/h7-8,16H,2-6H2,1H3 |
Clave InChI |
YJGHHAINUSFGBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



